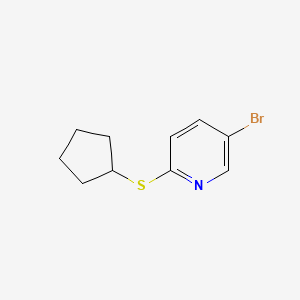

5-Bromo-2-(cyclopentylsulfanyl)pyridine

Description

5-Bromo-2-(cyclopentylsulfanyl)pyridine (CAS: 1339144-30-7) is a pyridine derivative substituted at the 2-position with a cyclopentylsulfanyl group and at the 5-position with a bromine atom. It is commercially available with a purity of 95% (YF-2910, Combi-Blocks) and is utilized in organic synthesis, particularly as a ligand precursor in gold(III) catalysis .

Properties

IUPAC Name |

5-bromo-2-cyclopentylsulfanylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNS/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFFQKOWBAZUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-5-chloropyridine and cyclopentylthiol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Procedure: The cyclopentylthiol is added to the 2-bromo-5-chloropyridine in the presence of the base, and the mixture is heated to promote the substitution reaction, resulting in the formation of 5-Bromo-2-(cyclopentylsulfanyl)pyridine.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(cyclopentylsulfanyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura reactions.

Major Products:

Substitution Reactions: Products include various substituted pyridines.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiols.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

5-Bromo-2-(cyclopentylsulfanyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Industry: It can be used in the development of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopentylsulfanyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the cyclopentylsulfanyl group can participate in binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Cyclopentylsulfanyl vs. Cyclopentyloxy Derivatives

5-Bromo-2-(cyclopentylsulfanyl)pyridine (YF-2910):

- 5-Bromo-2-(cyclopentyloxy)pyridine (QG-0038): Structure: Oxygen replaces sulfur in the cyclopentyl group. Purity: 96% .

5-Bromo-2-(cyclopentyloxy)-3-(trifluoromethyl)pyridine (LD-1663):

Phenoxy and Aromatic Substituents

- 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a): Synthesis: 91% yield via nucleophilic aromatic substitution . ¹H NMR: δ 8.21 (dd, J = 2.55 Hz), 7.78–7.81 (m) .

- 5-Bromo-2-(2-methoxyphenyl)pyridine: Formula: C₁₂H₁₀BrNO . Applications: Versatile intermediate in drug discovery due to the methoxy group’s electronic modulation .

Heterocycle Core Modifications

Pyridine vs. Pyrimidine Derivatives

- 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c): Synthesis: 79% yield . Reactivity: Pyrimidine’s dual nitrogen atoms increase electron deficiency, enhancing susceptibility to nucleophilic attack compared to pyridine derivatives.

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine :

Thiophene-Containing Analogues

Structural and Spectral Comparisons

- Crystal Structures: 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: Exhibits planar geometry with Br and tetrazole groups influencing packing . Target Compound: No direct crystal data available, but analogous bromo-pyridines show halogen bonding and π-stacking interactions .

NMR Data :

Data Tables

Table 1: Key Properties of Cyclopentyl-Substituted Bromopyridines

| Compound Name | Substituents | Purity (%) | CAS Number | Application |

|---|---|---|---|---|

| 5-Bromo-2-(cyclopentylsulfanyl)pyridine | -S-cyclopentyl, -Br | 95 | 1339144-30-7 | Gold(III) catalysis |

| 5-Bromo-2-(cyclopentyloxy)pyridine | -O-cyclopentyl, -Br | 96 | 494771-68-5 | Intermediate synthesis |

| 5-Bromo-2-(4-bromophenyl)pyridine | -Ph-4-Br, -Br | N/A | N/A | Ligand in Au(III) complexes |

Biological Activity

5-Bromo-2-(cyclopentylsulfanyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

5-Bromo-2-(cyclopentylsulfanyl)pyridine features a bromine atom at the 5-position and a cyclopentylsulfanyl group at the 2-position of the pyridine ring. The molecular formula is with a molecular weight of approximately 215.09 g/mol. This unique structure may confer specific biological properties that are being explored in various studies.

Biological Activity Overview

The biological activity of 5-Bromo-2-(cyclopentylsulfanyl)pyridine has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyridine derivatives, including 5-Bromo-2-(cyclopentylsulfanyl)pyridine. For instance, it has shown promising activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromo-2-(cyclopentylsulfanyl)pyridine | E. coli | 32 µg/mL |

| 5-Bromo-2-(cyclopentylsulfanyl)pyridine | Staphylococcus aureus | 16 µg/mL |

| Control (Standard Antibiotic) | E. coli | <1 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest.

Case Study:

In vitro studies using human cancer cell lines demonstrated a significant reduction in cell viability when treated with 5-Bromo-2-(cyclopentylsulfanyl)pyridine. The IC50 values observed were comparable to those of established chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

The biological activity of 5-Bromo-2-(cyclopentylsulfanyl)pyridine can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation in microbial and cancer cells.

- Membrane Disruption: Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

- Signal Transduction Modulation: It may interfere with signal transduction pathways that regulate cell growth and apoptosis.

Comparative Analysis

When compared to other similar compounds, such as other halogenated pyridines, 5-Bromo-2-(cyclopentylsulfanyl)pyridine exhibits enhanced activity due to the presence of the cyclopentylsulfanyl group, which may enhance lipophilicity and improve cellular uptake.

Table 3: Comparison with Related Compounds

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| 5-Bromo-2-(cyclopentylsulfanyl)pyridine | 16-32 µg/mL | 15-20 µM |

| 5-Chloro-2-pyridinethiol | >64 µg/mL | >30 µM |

| Pyridin-3-thiol | >128 µg/mL | >50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.